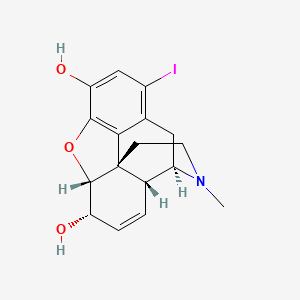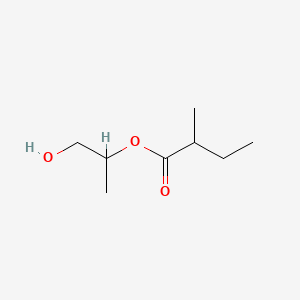
Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride” is a complex organic compound with a unique structure. Let’s break it down:
Hexanoic acid:
2-Butyl-2-(diethylamino): Refers to a butyl group (four carbon atoms) substituted with a diethylamino group (two ethyl groups attached to a nitrogen atom).
2-(4-bromophenyl)hydrazide: Contains a hydrazide functional group (–CONHNH₂) attached to a phenyl ring substituted with a bromine atom.
Monohydrochloride: Indicates that the compound forms a salt with hydrochloric acid (HCl).
Vorbereitungsmethoden
The synthesis of this compound involves several steps. One common method is the Hiyama-Denmark cross-coupling reaction:
- Preparation of 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine (3o):
- Combine 4-(tert-butyl)pyridine with tert-butyl(dimethylsilyl)methyl bromide.
- Use Na₂S₂O₈ as an oxidant and Ir(ppy)₂(dtbbpy)PF₆ as a catalyst.
- The reaction occurs in DMSO/DCE (1:1) under light irradiation.
- Purify the product by silica gel column chromatography.
- Hiyama-Denmark Cross-Coupling:
- React 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine with 2-bromo-4-(tert-butyl)pyridine.
- Employ Pd(Ph₃P)₄ and Ag₂O as catalysts.
- Isolate the desired compound.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the preparation of functional materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other hydrazide derivatives, such as 4,4’-di-tert-butyl-2,2’-bipyridine, exhibit similar reactivity.
Uniqueness: The combination of the hydrazide, bromophenyl, and diethylamino moieties sets this compound apart.
Eigenschaften
| 174198-11-9 | |
Molekularformel |
C20H35BrClN3O |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
N'-(4-bromophenyl)-2-butyl-2-(diethylamino)hexanehydrazide;hydrochloride |
InChI |
InChI=1S/C20H34BrN3O.ClH/c1-5-9-15-20(16-10-6-2,24(7-3)8-4)19(25)23-22-18-13-11-17(21)12-14-18;/h11-14,22H,5-10,15-16H2,1-4H3,(H,23,25);1H |
InChI-Schlüssel |
JILKEXILDGVWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Br)N(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)



